molecular formula C14H14ClNO2 B4963837 2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4963837
M. Wt: 263.72 g/mol
InChI Key: NIIZPMXJNACBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as gabapentin enacarbil (GEn), is a prodrug of gabapentin that is used for the treatment of restless leg syndrome and postherpetic neuralgia. The compound is a white to off-white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Synthesis and Derivatives

A study by Tan et al. (2016) focuses on synthesizing new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, a process starting with 3-sulfolene. This research is significant for understanding the synthesis pathways and derivative formation of compounds related to 2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).

Antimicrobial Properties

Jain, Nagda, and Talesara (2006) explored the synthesis of novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, and evaluated their antimicrobial activities, indicating potential chemotherapeutic applications (Jain, Nagda, & Talesara, 2006).

Structural and Vibrational Studies

Arjunan et al. (2009) conducted a detailed study on the structural and vibrational aspects of 2-chloro-1H-isoindole-1,3(2H)-dione, a compound closely related to the target molecule. This research contributes to understanding the fundamental physical properties of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

Anticonvulsant Properties

Kamiński, Wiklik, and Obniska (2014) synthesized and tested various 1H-isoindole-1,3(2H)-diones, including 2-(2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, for anticonvulsant activity. Their findings suggest potential uses in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).

Catalysis in Organic Synthesis

Anderson et al. (2017) discussed the catalysis in the transamination of derivatives related to 2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, highlighting its role in organic synthesis and potential applications in medical technologies like laser tissue welding (Anderson, Mitchell, LaPlante, McKenney, & Lewis, 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZPMXJNACBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.